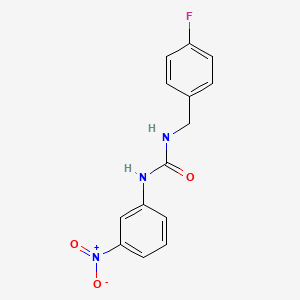
N-(4-fluorobenzyl)-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea moiety substituted with a 4-fluorobenzyl group and a 3-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea typically involves the reaction of 4-fluorobenzylamine with 3-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-fluorobenzyl)-N’-(3-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluorobenzylamine and 3-nitroaniline.
科学的研究の応用
N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorobenzyl and nitrophenyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of the target protein, stabilizing the compound-protein complex.
類似化合物との比較
N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea can be compared with other urea derivatives, such as:
N-(4-chlorobenzyl)-N’-(3-nitrophenyl)urea: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.
N-(4-fluorobenzyl)-N’-(3-aminophenyl)urea: The amino group instead of the nitro group can significantly alter the compound’s chemical and biological properties.
N-(4-fluorobenzyl)-N’-(3-methylphenyl)urea: The presence of a methyl group instead of a nitro group can influence the compound’s hydrophobicity and reactivity.
The uniqueness of N-(4-fluorobenzyl)-N’-(3-nitrophenyl)urea lies in the combination of the fluorobenzyl and nitrophenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c15-11-6-4-10(5-7-11)9-16-14(19)17-12-2-1-3-13(8-12)18(20)21/h1-8H,9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXKWUMRGDTAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
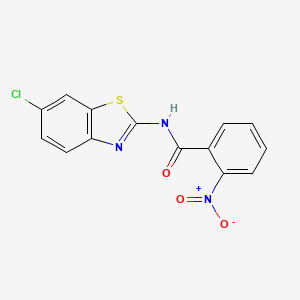
![[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate](/img/structure/B5884307.png)
![N'-[(2,4-dimethylphenyl)sulfonyl]-N-(2-methylphenyl)benzenecarboximidamide](/img/structure/B5884314.png)
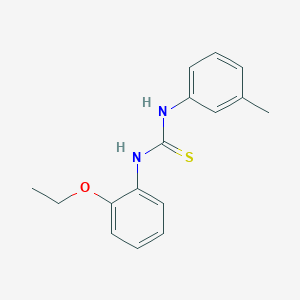
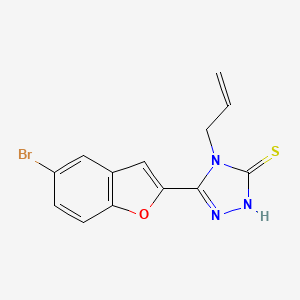
![1-(4-chlorophenyl)-2-[(E)-2-nitroethenyl]pyrrole](/img/structure/B5884346.png)
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
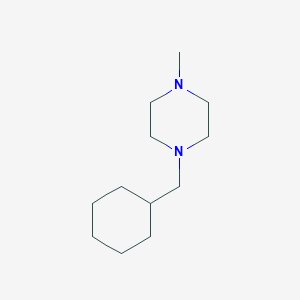
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)
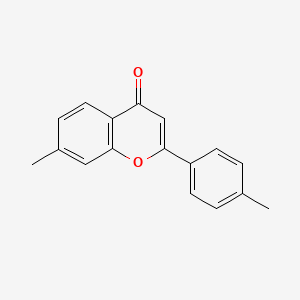
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
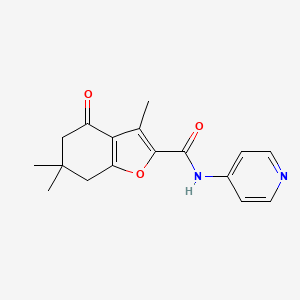
![2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
